molecular formula C9H12BrNO B1504225 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL CAS No. 955369-59-2

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

Cat. No. B1504225
Key on ui cas rn: 955369-59-2
M. Wt: 230.1 g/mol
InChI Key: SLUXYSRNGUAGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935708B2

Procedure details

In a nitrogen atmosphere, 400 mL of tetrahydrofuran containing 31 mL of diisopropylamine was cooled in a dry ice/acetone bath, and 82.7 mL of 2.66 M n-butyllithium/hexane solution was added thereto, and 50 mL of tetrahydrofuran containing 34.4 g of 6-bromopicoline was dropwise added thereto at −70° C. or lower. After the addition, 29.4 mL of acetone was added thereto at −60° C. or lower. After stirred for 35 minutes, water was added to the reaction liquid, and the organic solvent was concentrated under reduced pressure. This was extracted with diethyl ether, washed with saturated saline water, and dried with anhydrous magnesium sulfate. After concentrated under reduced pressure, the residue was purified through distillation to obtain 27.60 g of the entitled compound as a colorless oily substance.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
82.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
29.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4]CC1.[CH:6](NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:24][C:25]1[N:30]=[C:29]([CH3:31])[CH:28]=[CH:27][CH:26]=1>O.CC(C)=O>[Br:24][C:25]1[N:30]=[C:29]([CH2:31][C:5]([CH3:4])([OH:1])[CH3:6])[CH:28]=[CH:27][CH:26]=1 |f:2.3|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
n-butyllithium hexane
Quantity
82.7 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
29.4 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at −60° C.
CONCENTRATION
Type
CONCENTRATION
Details
the organic solvent was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
This was extracted with diethyl ether
WASH
Type
WASH
Details
washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified through distillation

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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